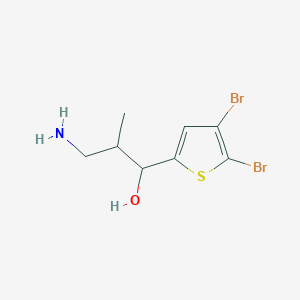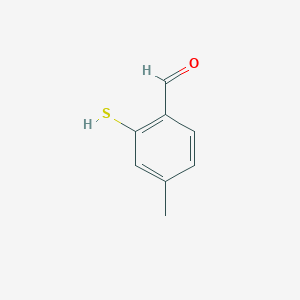
4-Methyl-2-sulfanylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-sulfanylbenzaldehyde is an organic compound with the molecular formula C8H8OS. It is a derivative of benzaldehyde, where the benzene ring is substituted with a methyl group at the fourth position and a sulfanyl group at the second position. This compound is known for its distinctive odor and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-sulfanylbenzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-methylbenzaldehyde with thiourea in the presence of hydrochloric acid, followed by hydrolysis to yield the desired product. Another method involves the use of 4-methylbenzenesulfonyl chloride and sodium sulfide, followed by oxidation.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also common. These methods allow for the large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-sulfanylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl and sulfanyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: 4-Methyl-2-sulfinylbenzaldehyde or 4-Methyl-2-sulfonylbenzaldehyde.
Reduction: 4-Methyl-2-sulfanylbenzyl alcohol.
Substitution: Various halogenated derivatives depending on the halogen used.
Scientific Research Applications
4-Methyl-2-sulfanylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism by which 4-Methyl-2-sulfanylbenzaldehyde exerts its effects involves interactions with various molecular targets. The sulfanyl group can form bonds with metal ions, influencing enzyme activity and protein function. The aldehyde group can participate in nucleophilic addition reactions, affecting cellular processes.
Comparison with Similar Compounds
4-Methylbenzaldehyde: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
2-Sulfanylbenzaldehyde: Lacks the methyl group, which affects its physical and chemical properties.
4-Methyl-2-sulfinylbenzaldehyde: An oxidized form of 4-Methyl-2-sulfanylbenzaldehyde with different reactivity.
Uniqueness: this compound is unique due to the presence of both the methyl and sulfanyl groups, which confer distinct reactivity and properties. This makes it a valuable compound in various chemical synthesis processes and research applications.
Properties
CAS No. |
294674-97-8 |
|---|---|
Molecular Formula |
C8H8OS |
Molecular Weight |
152.22 g/mol |
IUPAC Name |
4-methyl-2-sulfanylbenzaldehyde |
InChI |
InChI=1S/C8H8OS/c1-6-2-3-7(5-9)8(10)4-6/h2-5,10H,1H3 |
InChI Key |
IOBQGBDPPIJYTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C=O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



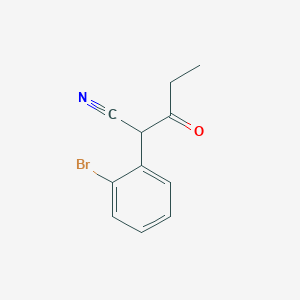
![5-Ethyl-1-oxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13203006.png)
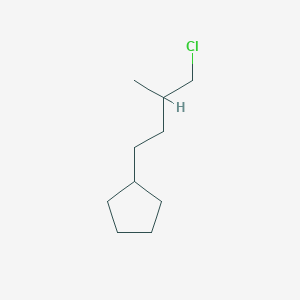

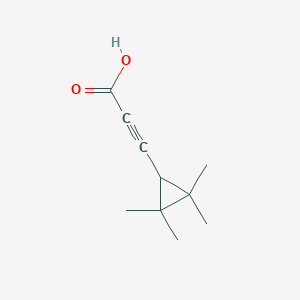
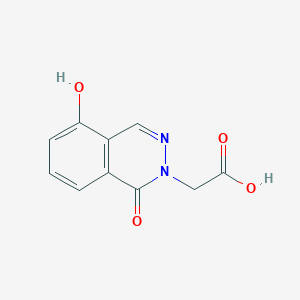
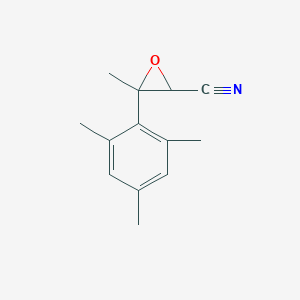

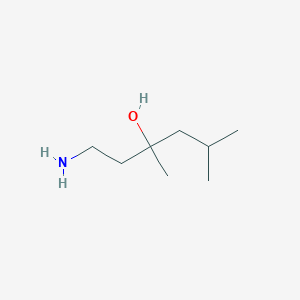
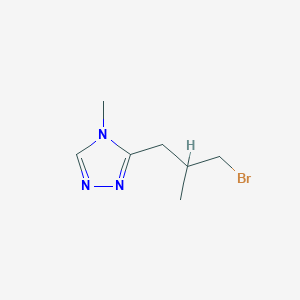
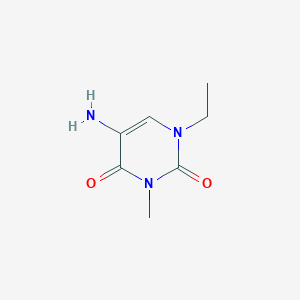
![6-methoxy-N2-[(1-methyl-1H-pyrazol-3-yl)methyl]pyridine-2,5-diamine](/img/structure/B13203060.png)
